molecular formula C17H28O2 B025232 ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate CAS No. 19954-66-6

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

Cat. No.: B025232
CAS No.: 19954-66-6
M. Wt: 264.4 g/mol
InChI Key: RAVLTUCAFRTDRY-NWFDBUFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl trans,trans-farnesoate is an organic compound with the molecular formula C17H28O2. It is an ester derivative of farnesol, a sesquiterpenoid alcohol. This compound is known for its role in the biosynthesis of juvenile hormones in insects, which are crucial for regulating development and reproduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl trans,trans-farnesoate can be synthesized through a stereoselective synthesis process. One common method involves the reaction of isoprenyl bromide with geraniol to produce methyl trans,trans-farnesoate, which can then be converted to ethyl trans,trans-farnesoate . The reaction typically requires specific conditions to ensure the correct stereochemistry, such as the use of a solvent system and controlled temperatures.

Industrial Production Methods

Industrial production of ethyl trans,trans-farnesoate often involves trans-esterification of β-keto esters with primary, secondary, allylic, benzylic, and chiral alcohols under solvent-free conditions using silica-supported boric acid as a recyclable catalyst . This method is efficient and environmentally friendly, yielding high purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl trans,trans-farnesoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Lithium aluminum hydride (LiAlH) is frequently used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Produces acids or alcohols.

    Reduction: Produces cis and trans alcohols.

    Substitution: Produces a variety of substituted esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl trans,trans-farnesoate is unique due to its specific role in the biosynthesis of juvenile hormones and its applications in both scientific research and industry. Its stereochemistry and functional groups make it a valuable compound for various chemical transformations and biological studies .

Properties

CAS No.

19954-66-6

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

InChI

InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+

InChI Key

RAVLTUCAFRTDRY-NWFDBUFXSA-N

SMILES

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C

Synonyms

(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (12 g.) was dissolved in 192 ml. of ethanol and to this solution was added dropwise 60.5 g. of geranylacetone and 102.4 g. of triethylphosphonoacetate in 240 ml. of benzene. The reaction mixture was stirred overnight, then poured over 180 g. of ice and 180 ml. of water. The resulting mixture was extracted twice with 70 ml. of benzene. The organic phases were washed with H2O, dried over MgSO4 and concentrated under reduced pressure. Vacuum distillation gave 66.6 g. (81% yield) of ethyl-3,7,11-trimethyldodeca-2,6,10-trienoate having at C2C3, E/Z ≃ 4.25 and at C6C7, E/Z ≃ 1.5; b.p. 160°-165° C. (0.25 mmHg); 81% yield based on geranyl acetone. This ester was hydrolyzed by the procedure to Example 1 to 3,7,11-trimethyldodeca-2,6,10-trienoic acid having at C2C3E/Z ≃ 3.5 and at C6C7E/Z ≃ 1.5, b.p. 175° C. (1 mm). Yield 46.2 g. (86% based on the ester).
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